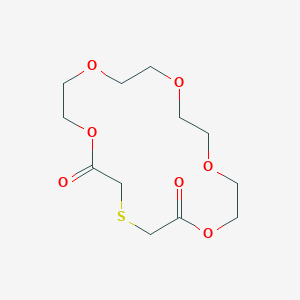
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione is a macrocyclic compound with the molecular formula C12H20O7S. This compound is known for its unique structure, which includes multiple ether and thioether linkages, making it a subject of interest in various fields of chemistry and material science .
Méthodes De Préparation
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione typically involves the formation of the macrocyclic ring through cyclization reactions. One common method involves the reaction of diethylene glycol with thiodiglycolic acid under acidic conditions to form the desired macrocycle . Industrial production methods may involve similar cyclization reactions but on a larger scale, often utilizing optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ether and thioether linkages can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethers .
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione involves its ability to form stable complexes with metal ions. The multiple ether and thioether linkages provide several coordination sites for metal ions, allowing the compound to act as a chelating agent. This chelation can influence various molecular targets and pathways, including metal ion transport and storage .
Comparaison Avec Des Composés Similaires
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione can be compared with other macrocyclic compounds such as:
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-14,18-dione: This compound contains a nitrogen atom in place of the sulfur atom, which can influence its coordination chemistry and biological activity.
2,12-dimethyl-1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-14,18-dione: The presence of methyl groups can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of ether and thioether linkages, which provide distinct coordination and reactivity properties compared to its analogs .
Propriétés
Numéro CAS |
63689-64-5 |
|---|---|
Formule moléculaire |
C12H20O7S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-14,18-dione |
InChI |
InChI=1S/C12H20O7S/c13-11-9-20-10-12(14)19-8-6-17-4-2-15-1-3-16-5-7-18-11/h1-10H2 |
Clé InChI |
ROUUIRZIVQNXCR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)CSCC(=O)OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
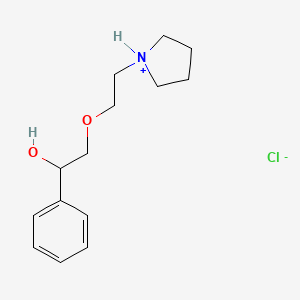
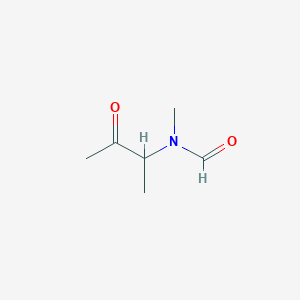
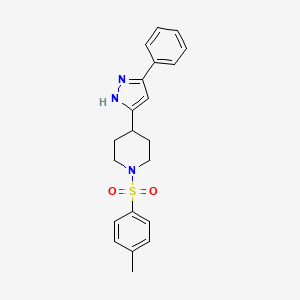
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
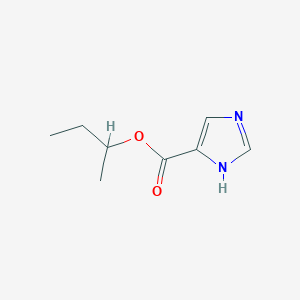
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
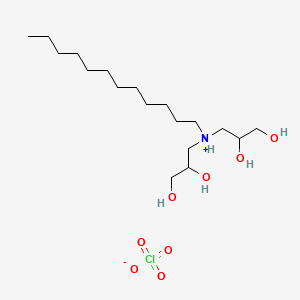
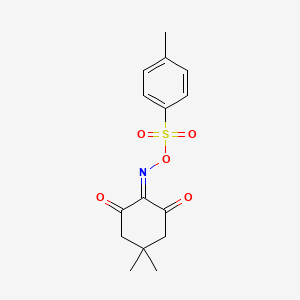
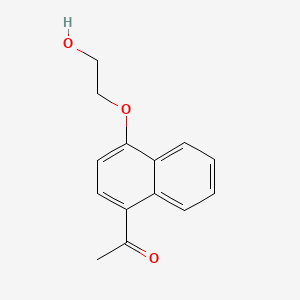
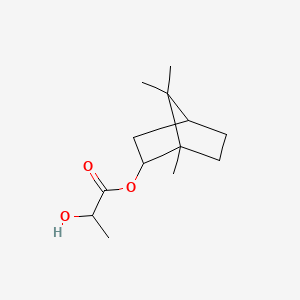
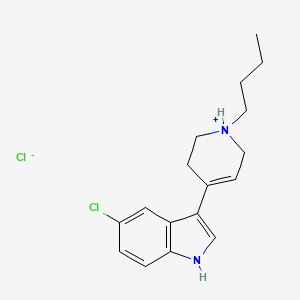
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
